(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydrobenzo[d]isoxazole ring .
Scientific Research Applications
Anticancer Agent Development
Compounds with the 1,2,4-triazole moiety have been synthesized and evaluated for their potential as anticancer agents. These compounds, including the one you’ve mentioned, can be designed to target specific cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. They are evaluated using assays like the MTT assay to determine their cytotoxic activities .
Antibacterial Drug Design
The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that derivatives of this heterocyclic core can be potent and safe antimicrobial agents. This is particularly important in the context of the global spread of drug-resistant bacteria, and the compound could be part of this research endeavor .
Heat Shock Protein 90 (HSP90) Inhibition
Some derivatives of 1,2,4-triazole have been investigated as inhibitors of HSP90, a molecular chaperone involved in the proper folding of proteins and implicated in cancer progression. The compound you’re interested in may serve as a lead structure for the development of new HSP90 inhibitors .
Apoptosis Induction in Cancer Therapy
Certain 1,2,4-triazole derivatives have been designed and synthesized to induce apoptosis in cancer cells. These compounds are tested against various cancer cell lines to assess their ability to trigger programmed cell death, an essential mechanism for cancer treatment .
Industrial Applications
Beyond medical applications, 1,2,4-triazole analogs have found use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys. The compound you’ve mentioned could potentially be modified for such applications .
Enzyme Inhibition for Therapeutic Applications
1,2,4-triazole derivatives are also explored for their ability to inhibit enzymes that are therapeutic targets. For instance, they can be designed to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for drugs treating conditions like glaucoma .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets, including enzymes like aromatase . The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, it has been observed that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the carbonyl group in similar compounds has been associated with improved pharmacokinetics and pharmacological properties .
Result of Action
In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could potentially have anticancer activity.
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c27-18(17-13-3-1-2-4-14(13)28-23-17)25-9-7-24(8-10-25)15-5-6-16(22-21-15)26-12-19-11-20-26/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXPINCYAPABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
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